N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. Its structure includes a benzofuran moiety linked to a benzoylphenyl group and a carboxamide functional group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, often involving the modification of benzofuran and benzoyl derivatives. It is available from several chemical suppliers and has been referenced in multiple research studies focusing on its synthesis and applications.
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is classified as a benzofuran derivative, specifically a carboxamide. This classification is significant as it influences the compound's reactivity and potential biological interactions.
The synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific conditions, such as temperature control, solvent choice, and reaction time, to optimize yield and purity. For instance, using N,N-dimethylformamide as a solvent under reflux conditions can enhance reaction efficiency.
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide has a molecular formula of and a molecular weight of approximately 370.41 g/mol. The structural representation includes:
InChI=1S/C23H18N2O3/c1-28-17-11-12-19-16(13-17)14-21(24-19)23(27)25-20-10-6-5-9-18(20)22(26)15-7-3-2-4-8-15/h2-14,24H,1H3,(H,25,27)
XJBVQUMEANNIBO-UHFFFAOYSA-N
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical transformations:
The reaction conditions, such as temperature and solvent choice, significantly affect the outcomes of these reactions. For example, oxidation reactions may require acidic or basic media depending on the desired product.
The mechanism of action for N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific biological targets, potentially including enzymes or receptors relevant in pharmacological pathways.
Upon binding to these targets, the compound may modulate their activity, leading to various biological effects such as anti-inflammatory or analgesic properties. Detailed studies are necessary to elucidate specific pathways influenced by this compound.
The compound exhibits typical properties associated with aromatic amides:
Chemical properties include:
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide has potential applications in various scientific fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: